

An In-Depth Technical Guide to m-PEG7-azide: Properties, Applications, and Methodologies

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-azide with a seven-unit PEG chain (**m-PEG7-azide**). It details its physicochemical properties, core applications in bioconjugation and drug delivery, and provides established experimental protocols for its use. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmaceutical sciences.

Core Properties of m-PEG7-azide

m-PEG7-azide is a heterobifunctional linker molecule featuring a methoxy-terminated polyethylene glycol (PEG) chain and a terminal azide group. The PEG portion imparts hydrophilicity and biocompatibility, while the azide group serves as a chemical handle for "click chemistry" reactions.[1]

Table 1: Physicochemical Properties of m-PEG7-azide



Property	Value	Reference(s)
Molecular Weight	365.43 g/mol	[2]
Chemical Formula	C15H31N3O7	[2]
Appearance	Solid	[2]
Solubility	Soluble in water and most organic solvents.	[1]
Storage Conditions	-20°C, protected from light and moisture.	

Key Applications in Research and Drug Development

The primary utility of **m-PEG7-azide** lies in its application in PEGylation, the process of attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs. This modification can significantly enhance the therapeutic properties of the conjugated molecule.

Benefits of PEGylation:

- Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life.
- Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.
- Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs and protect conjugated molecules from enzymatic degradation.

m-PEG7-azide is particularly valuable for its role in "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group of **m-PEG7-azide** readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).



Experimental Protocols

The following sections provide detailed methodologies for the synthesis of PEG-azides and their subsequent use in click chemistry reactions.

Synthesis of m-PEG-azide

A common method for synthesizing m-PEG-azide involves a two-step process starting from m-PEG-alcohol.

Step 1: Mesylation of m-PEG-alcohol

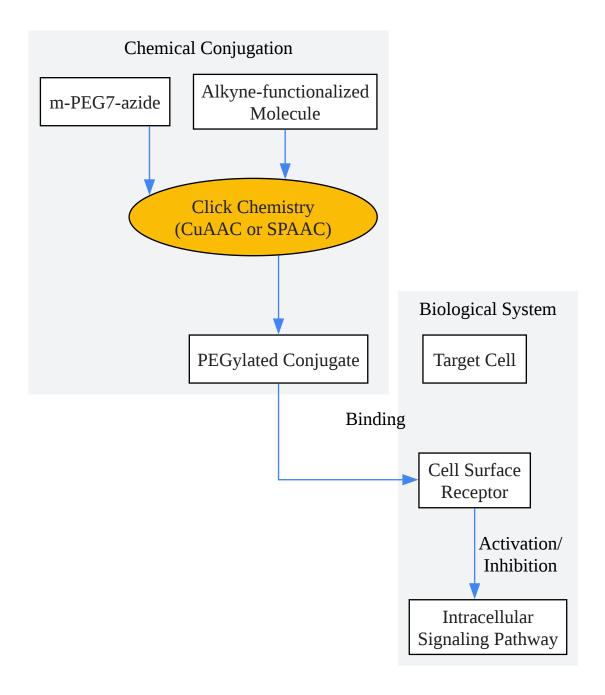
- Dry the starting m-PEG-alcohol (e.g., m-PEG7-OH) under vacuum.
- Dissolve the dried m-PEG-OH in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon).
- Cool the solution in an ice bath and add triethylamine (Et3N).
- Add methanesulfonyl chloride (MsCl) dropwise to the cooled solution.
- Allow the reaction to warm to room temperature and stir overnight.
- Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with aqueous HCl and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the m-PEG-mesylate.

Step 2: Azidation of m-PEG-mesylate

- Dissolve the m-PEG-mesylate in ethanol.
- Add sodium azide (NaN3) to the solution.
- Reflux the mixture overnight.
- After cooling to room temperature, concentrate the solution under reduced pressure.



- Dissolve the residue in CH2Cl2 and wash with water.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield m-PEG-azide.



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References

- 1. shop.bio-connect.nl [shop.bio-connect.nl]
- 2. Questioning the Use of PEGylation for Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
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